1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

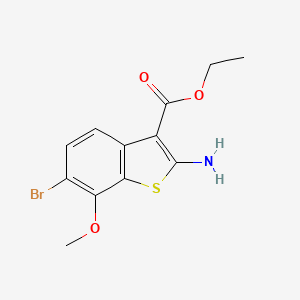

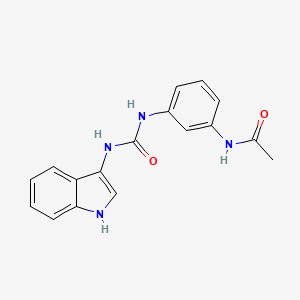

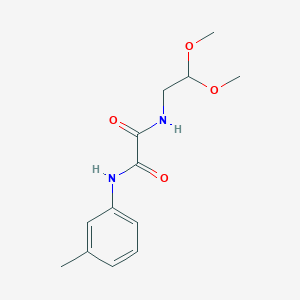

1-Amino-2-phenylcyclopropane-1-carboxylic acid is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex . It is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid .

Molecular Structure Analysis

The molecular weight of 1-Amino-2-phenylcyclopropane-1-carboxylic acid is 177.2 . The InChI code is 1S/C10H11NO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13) .科学的研究の応用

Ethylene Biosynthesis and Plant Growth

1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride (APCCH) is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a non-protein amino acid serving as a direct precursor of ethylene in plants. ACC plays a pivotal role in ethylene biosynthesis, regulating various vegetative and developmental processes in plants. It's synthesized in response to various cues including developmental, hormonal, and environmental factors. ACC can be conjugated, metabolized, or transported within the plant, influencing ethylene responses remotely. The intricate mechanism of ACC transport is just beginning to be understood, with the identification of the first ACC transporter being a significant step forward. These findings open doors to future research, particularly in agronomy, where understanding and manipulating ethylene biosynthesis could have significant implications for crop yield and resistance to stress (Vanderstraeten & Van Der Straeten, 2017).

Enzymatic Inactivation

APCCH's structural analog, 1-Amino-2-methylenecyclopropane-1-carboxylic acid (2-methylene-ACC), is known to be an irreversible inhibitor for the bacterial enzyme ACC deaminase. This enzyme catalyzes the conversion of ACC to alpha-ketobutyrate and ammonia. The inactivation mechanism involves ring scission induced by the addition of an enzyme nucleophile, forming a reactive product that traps an active-site residue. Understanding this reaction is crucial for gaining insights into the unique enzymatic process. Radiolabeled 2-methylene-ACC has been synthesized and used to explore this mechanism further (Zhao & Hung‐wen Liu, 2002).

Supramolecular Chemistry

The compound 2-Aminopyridinium 1-phenylcyclopropane-1-carboxylate, structurally related to APCCH, demonstrates interesting supramolecular chemistry. It forms a 2-aminopyridinium–carboxylate supramolecular heterosynthon involving hydrogen bonds, which then dimerizes to form a four-component supramolecular unit. This complex is further stabilized by C—H⋯π interactions, showcasing the intricate intermolecular interactions that can occur with cyclopropane carboxylic acid derivatives (He et al., 2010).

Ethylene-independent Signaling Roles

Recent studies indicate that ACC, a compound closely related to APCCH, may have signaling roles that are independent of ethylene biosynthesis. These roles are associated with plant development and involve post-translational modifications and transport of ACC. This insight opens up new avenues for understanding plant growth and response mechanisms, potentially leading to novel agricultural practices (Polko & Kieber, 2019).

Safety and Hazards

特性

IUPAC Name |

1-amino-2-phenylcyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEULYIOXHWXBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(=O)O)N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)

![5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3007770.png)

![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3007777.png)

![N-(2-fluorophenyl)-N-methyl-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B3007779.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide](/img/structure/B3007783.png)